3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Overview
Description
3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that features a triazole ring, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)pyrrolidine-2,5-dione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized starting from 4-methoxyaniline, which is converted to N-(4-methoxyphenyl)hydrazinecarbothioamide.
Alkylation and Cyclization: The triazole-thiol compound is then alkylated using an appropriate alkylating agent, such as 2-bromo-1-phenylethanone, in the presence of a base like cesium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)pyrrolidine-2,5-dione has several applications in scientific research:
Medicinal Chemistry: The compound’s triazole ring is a common pharmacophore in drug design, making it a candidate for developing new pharmaceuticals.
Biological Studies: Its potential biological activities, such as antimicrobial and antifungal properties, are of interest for developing new therapeutic agents.
Chemical Research: The compound’s unique structure allows for studies on reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the nitrophenyl group may participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole-thiol moiety and exhibits similar biological activities.
5-(4-Methoxyphenyl)-1H-indoles: These compounds also contain a methoxyphenyl group and have been studied for their pharmacological properties.
Uniqueness
3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-nitrophenyl)pyrrolidine-2,5-dione is unique due to its combination of a triazole ring, a pyrrolidine ring, and diverse functional groups, which confer a wide range of chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5S/c1-29-14-8-2-11(3-9-14)17-20-19(22-21-17)30-15-10-16(25)23(18(15)26)12-4-6-13(7-5-12)24(27)28/h2-9,15H,10H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSGVTONPXWLRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NN2)SC3CC(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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